(3R,4S)-tert-butyl 3-fluoro-4-((R)-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate
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Overview
Description
(3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a piperidine ring substituted with a fluoro group, a methoxyphenyl group, and a tert-butyl ester, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluoro and methoxyphenyl groups. The final step involves the formation of the tert-butyl ester. Common reagents used in these reactions include fluorinating agents, carbamoylating agents, and tert-butyl esters. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluoro and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized piperidine derivatives.
Scientific Research Applications
(3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: Similar structure but with an amino group instead of a carbamoyl group.
tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a carbamoyl group.
Uniqueness
The uniqueness of (3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H29FN2O4 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-fluoro-4-[[(1R)-1-(4-methoxyphenyl)ethyl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H29FN2O4/c1-13(14-6-8-15(26-5)9-7-14)22-18(24)16-10-11-23(12-17(16)21)19(25)27-20(2,3)4/h6-9,13,16-17H,10-12H2,1-5H3,(H,22,24)/t13-,16-,17+/m1/s1 |
InChI Key |
VNTIQFYBYUKNNC-XYPHTWIQSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)NC(=O)[C@@H]2CCN(C[C@@H]2F)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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